molecular formula C₂₄H₂₄F₃N₅O₅S₃ B560050 Dabrafenib mesylate CAS No. 1195768-06-9

Dabrafenib mesylate

Cat. No. B560050
CAS RN: 1195768-06-9
M. Wt: 615.67
InChI Key: YKGMKSIHIVVYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabrafenib mesylate, also known as Tafinlar, is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It is approved for use alone or with trametinib dimethyl sulfoxide to treat patients whose cancer has a certain mutation in the BRAF gene .


Synthesis Analysis

The synthesis of Dabrafenib involves extensive crystallization in a variety of solvent systems, producing three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates . The neutral drug derived from the mesylate salt of Dabrafenib by neutralization (form Ia) and the crystallized form I exhibited almost a similar powder XRD line pattern but their differential scanning calorimetry (DSC) thermograms comparison showed significant differences .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction (SC-XRD) or structure determination from powder data (SDPD) .


Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/ F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .


Physical And Chemical Properties Analysis

Crystal form screening of Dabrafenib was performed using a wide range of nonpolar aprotic, polar aprotic, and polar protic solvents . Extensive crystallization in these solvent systems produced three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates .

Scientific Research Applications

  • Dissolution Rate Improvement : Dabrafenib mesylate has been studied for its solubility, given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. Researchers have explored novel salts and cocrystals to improve its dissolution rate in aqueous mediums, particularly in the biorelevant pH range of 4–8 (Rai et al., 2020).

  • Efficacy in Metastatic Melanoma : A significant application of this compound is in the treatment of metastatic melanoma with BRAF(V600)-mutations. A phase 3 trial showed that Dabrafenib significantly improved progression-free survival compared to dacarbazine in patients with BRAF(V600E)-mutated metastatic melanoma (Hauschild et al., 2012).

  • Pharmacokinetics and Pharmacodynamics : Studies on Dabrafenib's pharmacokinetics and pharmacodynamics reveal its potent and selective inhibition activity. It is effective as monotherapy or in combination with trametinib (a MEK inhibitor) for various cancers. Dabrafenib shows a time-dependent increase in apparent clearance, indicating induction of its own metabolism (Puszkiel et al., 2018).

  • Combined Inhibition with Trametinib : The combination of Dabrafenib and Trametinib has shown activity in patients with BRAF V600-mutant metastatic colorectal cancer (mCRC). This combination has yielded partial and complete responses, with prolonged response durations in some cases (Corcoran et al., 2015).

  • Cutaneous Toxic Effects : In the context of metastatic melanoma treatment, studies have compared the cutaneous toxic effects of Dabrafenib when used alone and in combination with trametinib. The combination therapy showed an improved profile of cutaneous toxic effects compared to monotherapy (Carlos et al., 2015).

  • Treatment of Brain Metastases : Dabrafenib has been evaluated for its efficacy in treating melanoma patients with BRAFV600E and BRAFV600K genotypes, including those with brain metastases. It has shown high clinical response rates and improved progression-free survival (Menzies et al., 2012).

  • Otoprotective Potential : Interestingly, Dabrafenib has also been identified for its potential in protecting against hearing loss in animal models. It prevents cisplatin- and noise-induced hearing loss, representing a novel application outside of its primary use in cancer treatment (Ingersoll et al., 2020).

  • Treatment of Anaplastic Thyroid Cancer : Dabrafenib, in combination with Trametinib, has shown efficacy in treating BRAF V600E-mutant anaplastic thyroid cancer. This represents a significant therapeutic advance for this rare and aggressive malignancy (Subbiah et al., 2018).

Mechanism of Action

Target of Action

Dabrafenib mesylate primarily targets the BRAF serine-threonine kinase . This kinase is a part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth . Mutations in the BRAF gene can lead to the activation of the MAPK pathway, promoting tumor cell growth .

Mode of Action

this compound is a reversible ATP-competitive kinase inhibitor . It selectively inhibits some mutated forms of the protein kinase B-raf (BRAF) . By blocking these proteins, this compound stops or slows down the growth of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. The pathway regulates several key cellular activities, including proliferation, differentiation, and cell survival .

Pharmacokinetics

this compound is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib, which is further oxidized via CYP3A4 to form carboxy-dabrafenib . Carboxy-dabrafenib can be decarboxylated via a non-enzymatic process to form desmethyl-dabrafenib . The main elimination route of this compound is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . The metabolism of this compound is rapid with a half-life of 4.8 hours .

Result of Action

The action of this compound results in the inhibition of tumor cell growth . By blocking the action of an abnormal protein that signals cancer cells to multiply, this compound helps stop the spread of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and bioavailability of this compound may be reduced with drugs that alter the pH of the upper gastrointestinal tract . The clinical significance of this interaction is currently unknown .

Safety and Hazards

When handling Dabrafenib mesylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future of Dabrafenib mesylate lies in its potential use in treating other types of advanced solid tumors that have a specific mutation in the BRAF gene . The encouraging tumor-agnostic activity of Dabrafenib plus trametinib suggests that this could be a promising treatment approach for some patients with BRAFV600E-mutated advanced rare cancers .

Biochemical Analysis

Biochemical Properties

Dabrafenib mesylate acts as an ATP-competitive kinase inhibitor, targeting the MAPK pathway . It interacts with the BRAF V600-mutant kinase, a protein that plays a crucial role in cell growth regulation . The interaction between this compound and the BRAF V600-mutant kinase helps inhibit the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the MAPK pathway, which is involved in regulating cell growth . This inhibition helps prevent the multiplication of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . By inhibiting this enzyme, this compound can prevent the signaling of cancer cells to multiply .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It shows a less-than-dose-proportional increase in exposure after repeat dosing above 150 mg BID . The main elimination route of this compound is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In the A2058 xenograft model, the combination therapy of this compound and an anti-HER2 antibody-drug conjugate had a significantly better antitumor effect compared with using this compound alone .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily mediated by its metabolic pathways . After being metabolized, it is excreted in bile and urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with its target, the BRAF V600-mutant kinase . This interaction inhibits the kinase, thereby preventing the signaling of cancer cells to multiply .

properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195768-06-9
Record name Dabrafenib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1195768-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Q & A

Q1: How does Dabrafenib Mesylate interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutant form often found in melanoma. [] This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation. [] By binding to the ATP-binding site of B-Raf V600E, this compound prevents phosphorylation of downstream signaling molecules MEK and ERK, effectively blocking the MAPK pathway and inhibiting tumor growth. []

Q2: What is the structural characterization of this compound?

A: While the provided research papers don't delve into the detailed spectroscopic data, this compound is described as a mesylate salt of Dabrafenib. [] This implies that a methane sulfonic acid molecule is ionically bound to the Dabrafenib molecule. Further research into chemical databases and publications would be required for a complete spectroscopic analysis.

Q3: Can you elaborate on the dissolution and solubility properties of this compound and their impact on its efficacy?

A: Dabrafenib, the base form of this compound, is known to exhibit poor solubility in aqueous media, especially within the pH range relevant for biological absorption (pH 4-8). [] This classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) highlights the challenges in achieving desirable bioavailability. [] To address this limitation, researchers have explored the development of novel salts and cocrystals of Dabrafenib. [] For instance, the formation of a mesylate salt with methane sulfonic acid, resulting in this compound, aims to enhance the drug's dissolution rate and improve its overall bioavailability. []

Q4: Are there known drug-transporter interactions associated with this compound?

A: Research indicates that this compound interacts with the human organic anion transporter hOAT4, demonstrating a significant inhibitory effect on its function. [] This interaction is particularly relevant in the kidneys, where hOAT4 plays a crucial role in the elimination of various drugs. [] This inhibitory effect suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates of hOAT4. []

Q5: What are the known cutaneous toxic effects of this compound in comparison to other BRAF inhibitors?

A: Clinical studies have shown that this compound, similar to other BRAF inhibitors like Vemurafenib, can cause a range of cutaneous adverse effects. [] These include but are not limited to Grover disease, plantar hyperkeratosis, verrucal keratosis, and cutaneous squamous cell carcinoma. [] Interestingly, the combination therapy of this compound with the MEK inhibitor Trametinib dimethyl sulfoxide (CombiDT therapy) appears to reduce the incidence of these cutaneous toxic effects compared to this compound monotherapy. []

Q6: What is known about the resistance mechanisms associated with this compound?

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that acquired resistance is a common challenge with targeted therapies in cancer treatment. Generally, resistance to BRAF inhibitors like this compound can arise through various mechanisms, including reactivation of the MAPK pathway through alternate routes, mutations in the BRAF gene itself, or activation of parallel signaling pathways. [] Further research is crucial to understand the specific resistance mechanisms associated with this compound and develop strategies to overcome them.

Q7: What are the implications of the BRAF mutation for the treatment of Malignant Gastrointestinal Neuroectodermal Tumors (GNETs)?

A: While GNETs are not typically associated with melanocytic markers, a unique case report described a GNET in a patient with a history of desmoplastic malignant melanoma harboring a BRAF mutation. [] Interestingly, the GNET also exhibited a BRAF mutation, suggesting a potential link between these two malignancies in this particular case. [] Furthermore, the combination therapy with this compound and Trametinib dimethyl sulfoxide demonstrated temporary effectiveness against this GNET, highlighting the potential therapeutic role of BRAF inhibitors in such cases. []

Q8: What is the significance of the formation of Phenyl amino Dabrafenib impurity during this compound preparation?

A: During the synthesis of this compound, the formation of an impurity identified as Phenyl amino Dabrafenib has been observed. [] This impurity arises from the conversion of an aromatic fluoro group to an amine during the synthetic process. [] The presence of such impurities can impact the drug's quality, safety, and efficacy. [] Therefore, rigorous quality control measures and analytical techniques are essential to identify and quantify impurities like Phenyl amino Dabrafenib and ensure the production of high-purity this compound. []

Q9: How does the combination of this compound with Trametinib dimethyl sulfoxide (CombiDT therapy) compare to this compound alone in treating metastatic melanoma?

A: CombiDT therapy, which combines this compound with the MEK inhibitor Trametinib dimethyl sulfoxide, has demonstrated superior efficacy compared to this compound monotherapy in treating metastatic melanoma. [] This combination results in a more comprehensive blockade of the MAPK pathway, leading to enhanced tumor suppression and improved survival rates in patients. [] Furthermore, CombiDT therapy appears to have a more favorable profile of cutaneous toxic effects compared to this compound alone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.